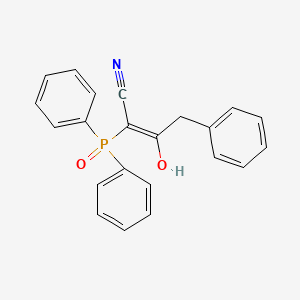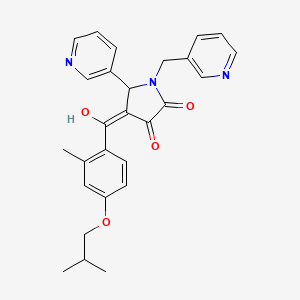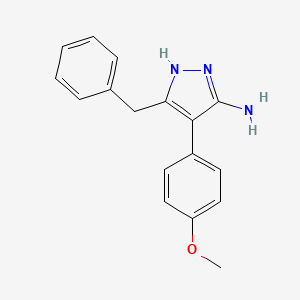![molecular formula C13H15ClN4OS B5302310 N-(4-chlorobenzyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5302310.png)
N-(4-chlorobenzyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as CBTA and has been synthesized using various methods. It has shown promising results in scientific research, including its mechanism of action, biochemical and physiological effects, and potential future directions.
作用機序
The exact mechanism of action of CBTA is not yet fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in fungal and cancer cell growth. CBTA has been shown to inhibit the activity of the fungal enzyme lanosterol 14α-demethylase, which is involved in the synthesis of ergosterol, an essential component of the fungal cell membrane. CBTA has also been shown to inhibit the activity of various cancer cell proteins, including tubulin and topoisomerase II.
Biochemical and physiological effects:
CBTA has been shown to have various biochemical and physiological effects, including the inhibition of fungal and cancer cell growth, induction of apoptosis in cancer cells, and modulation of various signaling pathways involved in cell growth and differentiation. Additionally, CBTA has been shown to have low toxicity in various in vitro and in vivo studies, making it a potential candidate for further development as a therapeutic agent.
実験室実験の利点と制限
CBTA has several advantages for lab experiments, including its high purity, low toxicity, and potential applications in various scientific research fields. However, CBTA also has some limitations, including its limited solubility in water and its potential instability under certain conditions. These limitations should be considered when designing experiments involving CBTA.
将来の方向性
There are several potential future directions for CBTA research, including further investigation of its mechanism of action, optimization of its pharmacokinetic properties, and development of novel derivatives with improved activity and selectivity. Additionally, CBTA could be studied for its potential applications in other scientific research fields, including neuroscience and infectious diseases.
In conclusion, CBTA is a promising chemical compound with potential applications in various scientific research fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and potential future directions have been discussed in this paper. Further research is needed to fully understand the potential of CBTA as a therapeutic agent.
合成法
The synthesis of CBTA involves the reaction of 4-chlorobenzyl chloride with 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetic acid in the presence of a base. The reaction produces CBTA as a white crystalline solid with a yield of 70-80%. The purity of the compound can be confirmed using various analytical techniques, including NMR, IR, and HPLC.
科学的研究の応用
CBTA has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its potential use as an antifungal agent, as it has shown promising results in inhibiting the growth of various fungal strains. Additionally, CBTA has been investigated for its potential use in cancer therapy, as it has shown cytotoxic effects against various cancer cell lines.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4OS/c1-9-16-17-13(18(9)2)20-8-12(19)15-7-10-3-5-11(14)6-4-10/h3-6H,7-8H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAKOEGVNOVUJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)SCC(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5302250.png)
![4-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiomorpholine 1,1-dioxide](/img/structure/B5302255.png)
![(3S*,4R*)-3-methoxy-1-[4-(1H-pyrazol-4-yl)butanoyl]piperidin-4-amine](/img/structure/B5302261.png)
![2-[benzyl(2-bromobenzyl)amino]ethanol](/img/structure/B5302270.png)
![2-methyl-4-oxo-N-[(2-phenoxypyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5302285.png)
![N,2,5-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5302291.png)


![7-(3,4-difluorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5302303.png)
![1-phenyl-2-[(2,4,5-trimethoxybenzyl)amino]ethanol hydrochloride](/img/structure/B5302311.png)

![1-ethyl-4,6-dimethyl-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5302330.png)